![molecular formula C23H39NO5S B1240142 Leukotriene E3 CAS No. 79494-05-6](/img/structure/B1240142.png)
Leukotriene E3
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Overview
Description
Leukotriene e3, also known as LTE3, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, leukotriene E3 is considered to be an eicosanoid lipid molecule. Leukotriene e3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Leukotriene e3 has been primarily detected in urine. Within the cell, leukotriene E3 is primarily located in the membrane (predicted from logP) and cytoplasm. Leukotriene e3 can be converted into 14-carboxy-15, 16, 17, 18, 19, 20-hexanor-leukotriene E3.
Leukotriene E3 is a leukotriene that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond. It is a leukotriene, an amino dicarboxylic acid, a L-cysteine thioether, a secondary alcohol and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
1. Role in Inflammation and Immune Response
Leukotrienes are involved in numerous homeostatic biological functions and inflammation, acting through specific G protein-coupled receptors. This knowledge has provided insights into inflammatory responses, pain, and fever Funk, 2001.
2. Involvement in Cancer
Recent research indicates that leukotrienes interact with various tissue cells, contributing to low-grade inflammation in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They promote tumor growth and resistance to immunotherapy by shaping the tumor microenvironment Tian et al., 2020.
3. Biosynthesis and Metabolism
The biosynthesis of leukotrienes involves several enzymes, including 5-lipoxygenase, and their metabolism is critical for the termination of their biological activity. Defects in the expression of these enzymes may be involved in specific genetic diseases Murphy & Gijón, 2007.
4. Role in Innate Immune Responses
Leukotrienes are synthesized by leukocytes during infection and enhance leukocyte accumulation, phagocyte capacity for microbial ingestion and killing, and the generation of other proinflammatory mediators. States of immunodeficiency, such as HIV infection and malnutrition, are characterized by a deficiency in leukotriene synthesis Peters-Golden et al., 2005.
5. Stability and Interaction with Fatty Acid Binding Proteins
Fatty acid binding proteins can stabilize leukotrienes, influencing their biological activity and interactions within the body Zimmer et al., 2004.
6. Measurement and Monitoring
Techniques like LC/MS/MS are developed for accurate measurement of leukotrienes in exhaled breath condensate, which can be used to assess lung inflammation and monitor drug therapy Montuschi, 2009.
7. Potential Therapeutic Targets
Leukotriene receptors have been identified as potential therapeutic targets for various conditions, including asthma and allergic reactions Yokomizo et al., 2018.
properties
CAS RN |
79494-05-6 |
---|---|
Product Name |
Leukotriene E3 |
Molecular Formula |
C23H39NO5S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |
InChI |
InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |
InChI Key |
KRTWHKZMWCZCIK-VRZYSOTLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Other CAS RN |
79494-05-6 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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